"N-allyl-epsilon-caprolactam chemical properties"
"N-allyl-epsilon-caprolactam chemical properties"
An In-depth Technical Guide to the Chemical Properties of N-allyl-epsilon-caprolactam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-allyl-epsilon-caprolactam is a specialized derivative of ε-caprolactam. While extensive data exists for the parent compound, specific experimental data for the N-allyl derivative is not widely available in publicly accessible literature. This guide compiles available information on analogous compounds and provides predicted properties based on established chemical principles. All predicted data should be confirmed through empirical testing.
Introduction
N-allyl-epsilon-caprolactam is a derivative of ε-caprolactam, the cyclic amide monomer essential for the production of Nylon 6. The introduction of an N-allyl group to the caprolactam ring imparts new functionality, opening avenues for novel polymerization reactions and further chemical modifications. The allyl group, with its reactive double bond, serves as a versatile handle for various organic transformations, including addition reactions, oxidation, and radical polymerization. This functionalization makes N-allyl-epsilon-caprolactam a potentially valuable monomer for creating modified polyamides with unique properties, such as cross-linked materials, graft copolymers, or polymers with attachable functional moieties relevant to materials science and drug delivery systems.
Synthesis and Experimental Protocols
The synthesis of N-allyl-epsilon-caprolactam is typically achieved through the N-alkylation of ε-caprolactam. This involves the deprotonation of the amide nitrogen followed by a nucleophilic substitution reaction with an allyl halide.
General Reaction Scheme
The primary route for synthesis is the reaction of ε-caprolactam with an allyl halide (such as allyl bromide) in the presence of a base. The base deprotonates the weakly acidic N-H group of the lactam, forming a lactamate anion, which then acts as a nucleophile.
Detailed Experimental Protocol: N-allylation of ε-Caprolactam
This protocol is a representative procedure based on standard methods for the N-alkylation of lactams and amides.
Materials:
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ε-Caprolactam (1.0 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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Allyl bromide (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 eq) in anhydrous THF.
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Lactam Addition: ε-Caprolactam (1.0 eq) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium lactamate salt. Hydrogen gas evolution will be observed.
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Allylation: The reaction mixture is cooled back to 0 °C. Allyl bromide (1.2 eq) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 66 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Final Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield pure N-allyl-epsilon-caprolactam.
Chemical and Physical Properties
Quantitative data for N-allyl-epsilon-caprolactam is summarized below. For comparison, data for the parent compound, ε-caprolactam, is also provided.
| Property | N-allyl-epsilon-caprolactam | ε-Caprolactam (Parent Compound) | Reference/Note |
| Molecular Formula | C₉H₁₅NO | C₆H₁₁NO | Calculated |
| Molar Mass | 153.23 g/mol | 113.16 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | White crystalline solid[1] | Prediction based on similar N-alkyl lactams. |
| Boiling Point | Predicted: > 270 °C | 270.8 °C[1] | Expected to be higher due to increased mass. |
| Melting Point | Not Applicable (Liquid) | 69.2 °C[1] | N-substitution often lowers the melting point. |
| Density | Predicted: ~1.0 g/cm³ | 1.01 g/cm³ (solid)[1] | Prediction based on ε-caprolactam. |
| Solubility | Predicted: Soluble in organic solvents (THF, CH₂Cl₂, Ethyl Acetate); Sparingly soluble in water. | Highly soluble in water, soluble in chlorinated solvents.[1][2] | The allyl group increases lipophilicity. |
Spectroscopic Analysis (Predicted)
No experimental spectra for N-allyl-epsilon-caprolactam were found. The following are predictions based on the chemical structure.
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¹H NMR:
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Allyl Group: Three distinct signals are expected:
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A multiplet around 5.7-5.9 ppm (1H, -N-CH₂-CH =CH₂).
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Two multiplets or doublet of doublets around 5.1-5.3 ppm (2H, -CH=CH₂ ).
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A doublet around 3.9-4.1 ppm (2H, -N-CH₂ -CH=CH₂).
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Caprolactam Ring:
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The methylene group adjacent to the nitrogen (-N-CH₂ -) is expected to shift downfield to ~3.2-3.4 ppm compared to ε-caprolactam.
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The methylene group adjacent to the carbonyl (-CH₂ -C=O) is expected around ~2.4-2.5 ppm .
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The remaining three methylene groups are expected as complex multiplets between 1.6-1.8 ppm .
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¹³C NMR:
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Carbonyl Carbon: ~175-177 ppm.
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Allyl Carbons: ~132-134 ppm (-CH=), ~116-118 ppm (=CH₂), ~48-50 ppm (-N-CH₂-).
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Ring Carbons: Signals corresponding to the seven-membered ring, with the carbon adjacent to nitrogen being the most deshielded of the non-carbonyl ring carbons.
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Infrared (IR) Spectroscopy:
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Amide C=O Stretch: A strong absorption band around 1640-1660 cm⁻¹ . This is shifted from the ~1670 cm⁻¹ in solid-state ε-caprolactam due to the lack of N-H hydrogen bonding.
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Allyl C=C Stretch: A medium absorption around 1645 cm⁻¹ , which may overlap with the amide carbonyl band.
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C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and olefinic C-H stretches just above 3000 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 153 .
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Major Fragments: A significant fragment corresponding to the loss of the allyl group (m/z = 112 ), and other fragments resulting from the cleavage of the caprolactam ring.
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Reactivity and Potential Applications
The chemical reactivity of N-allyl-epsilon-caprolactam is defined by two primary functional groups: the cyclic amide (lactam) and the terminal alkene (allyl group). This dual functionality allows for a wide range of chemical transformations.
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Ring-Opening Polymerization: Like its parent monomer, N-allyl-epsilon-caprolactam can undergo anionic or hydrolytic ring-opening polymerization. This produces a polyamide (Nylon 6) backbone with pendant allyl groups at regular intervals. These allyl groups can then be used for post-polymerization modification, such as cross-linking or grafting other molecules.
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Allyl Group Reactions: The terminal double bond is susceptible to a variety of reactions, including:
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Hydrogenation: Reduction to an N-propyl group.
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Halogenation: Addition of Br₂, Cl₂, etc., across the double bond.
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Epoxidation: Formation of an epoxide ring using peroxy acids.
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Thiol-ene "Click" Reaction: A highly efficient reaction with thiols to form thioether linkages, useful for bioconjugation or materials cross-linking.
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Radical Polymerization: The allyl group can participate in radical polymerization, leading to cross-linked networks.
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Conclusion
N-allyl-epsilon-caprolactam is a versatile monomer that combines the well-understood chemistry of the caprolactam ring with the reactivity of an allyl group. While detailed experimental data is limited, its properties can be reliably predicted from its structure. Its primary potential lies in the synthesis of functional polyamides, where the pendant allyl groups can be used to tune the final properties of the material, making it a compound of significant interest for advanced materials and specialized applications in drug development and polymer science. Further empirical research is necessary to fully characterize this compound and explore its applications.
